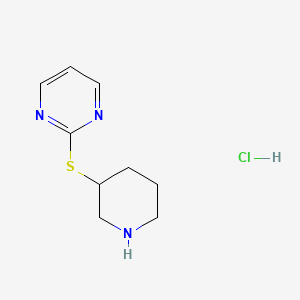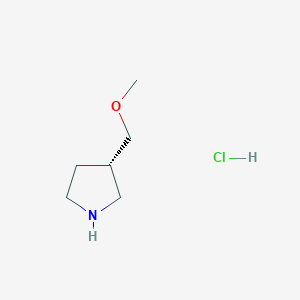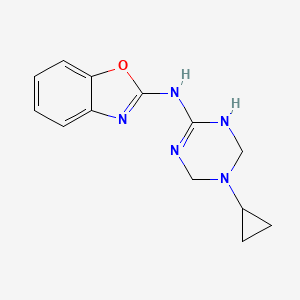![molecular formula C5H3ClN4 B1429572 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 633328-98-0](/img/structure/B1429572.png)
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Übersicht
Beschreibung
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H3ClN4 . It is a member of the pyrazolopyrimidine family, which is a large group of N-heterocyclic compounds that have significant impact in medicinal chemistry . This compound has been identified as a promising lead for targeting PAK1, a kinase associated with cell proliferation, survival, and migration .
Synthesis Analysis
The synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and its derivatives often involves high-throughput virtual screening and structure-based strategies . The exact synthesis pathway can vary depending on the desired functional groups and substituents. More detailed information about the synthesis of this compound can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazole ring fused with a pyrimidine ring, with a chlorine atom attached to the 5-position . The InChI code for this compound is 1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H, (H,8,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine include a molecular weight of 154.56 and a solid physical form . The compound should be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidine in Drug Discovery : Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and as CNS agents. This scaffold serves as a building block for developing drug-like candidates, with structure-activity relationship (SAR) studies highlighting its potential across various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives highlight the scaffold's adaptability in medicinal chemistry, encouraging further exploration into its utility for potential drug candidates (Cherukupalli et al., 2017).
Pyrazolo[3,4-d]pyrimidines and Their Medicinal Significance : Pyrazolopyrimidines, including structures similar to 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, are fused heterocyclic systems that mimic the structure of purines, which has led to significant biological investigations to assess their therapeutic significance. They are known to play a crucial role in various disease conditions, with bioactivity studies revealing their potential across the central nervous system, cardiovascular system, cancer, and inflammation, among others. These compounds' biochemical and biophysical properties underscore their medicinal relevance, suggesting that derivatives of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine could similarly possess valuable therapeutic applications (Chauhan & Kumar, 2013).
Zukünftige Richtungen
The future directions for research on 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and related compounds may involve further exploration of their potential as kinase inhibitors, particularly for PAK1 . Additionally, their significant photophysical properties may warrant further investigation in material science .
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTKTXTWOUDUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732983 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
CAS RN |
633328-98-0 | |
| Record name | 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)



![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)





![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)

